Ethyl (4-Piperazin-1-ylphenyl)acetate

Synthetic accessibility building block utility N-functionalization

Generic piperazine-acetate derivatives often fail due to subtle changes in regiochemistry or ester identity, leading to failed SAR or pharmacology studies. This exact building block provides validated structural determinants for CNS and PROTAC research. - **Core Advantage:** Free piperazine NH for N-alkylation/acylation + ethyl ester for orthogonal hydrolysis/amidation; rigid ~7.5Å vector between handles. - **Application Data:** Scaffold validated in α1-adrenoceptor SAR (10-fold selectivity shifts) and soft-drug hypnotic programs (therapeutic index 18.1). - **Supply:** ≥95% purity, available in research to bulk quantities.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 86621-98-9
Cat. No. B3160988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-Piperazin-1-ylphenyl)acetate
CAS86621-98-9
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3
InChIKeyGJEGLLLELOJLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-Piperazin-1-ylphenyl)acetate: Physicochemical and Structural Baseline


Ethyl (4-Piperazin-1-ylphenyl)acetate (CAS 86621-98-9), also named ethyl 2-(4-(piperazin-1-yl)phenyl)acetate or 4-(1-piperazinyl)-benzeneacetic acid ethyl ester, is a heterocyclic building block (MF: C₁₄H₂₀N₂O₂, MW: 248.32 g/mol) . It combines a 4-phenylpiperazine scaffold with an ethyl phenylacetate side chain, offering a free secondary amine on the piperazine ring, an ethyl ester terminus, and a para-substituted phenyl bridge . This tripartite architecture—piperazine for salt formation or N-functionalization, phenylacetate for electronic coupling, and ethyl ester for tuned lipophilicity—constitutes the compound‘s identity and distinguishes it from the broader piperazine-acetate class. Commercially, it is supplied with a minimal purity specification of 95% and is catalogued as a versatile small-molecule scaffold of pharmaceutical research relevance .

1
Free secondary amine handle enables N‑alkylation, acylation, and salt formation for library diversification
2
Ethyl ester terminus provides orthogonal reactivity and supports lipophilicity tuning
3
Piperazine‑phenyl scaffold applied in CNS medicinal chemistry and parallel synthesis workflows

Why In-Class Analogs Cannot Substitute for Ethyl (4-Piperazin-1-ylphenyl)acetate


Superficially interchangeable piperazine-acetate derivatives can fail to reproduce the required synthetic or pharmacological behavior because small structural variations—in the ester group, the phenyl substitution pattern, or the piperazine N-substitution—profoundly alter reactivity, physicochemical properties, and target engagement profiles [1]. An SAR study of N-phenylpiperazine derivatives demonstrated that the length of the connecting chain between the piperazine and phenylacetic moieties critically modulates binding affinity and selectivity at α₁-adrenoceptor subtypes, with a QSAR model for piperazinyl phenylalanine derivatives further confirming that steric and electrostatic features around the ester group directly dictate VLA-4/VCAM-1 inhibitory potency [2][3]. These findings underscore that procurement decisions cannot rely on nominal scaffold similarity; the specific regiochemistry and ester identity of CAS 86621-98-9 are non-negotiable determinants of experimental outcome.

Functional handle mismatch

N‑substituted piperazine analogs lack the free NH, limiting N‑functionalization options and reducing synthetic versatility.

Lipophilicity shift

Methyl ester homologs alter logP by approximately 0.5 units; this may affect permeability, metabolic stability, and off‑target profiles in CNS research.

Pharmacophore orientation

Acetamide‑spaced or N‑alkyl‑linked analogs can redirect receptor binding orientation and change selectivity, preventing direct substitution in α₁‑adrenoceptor or anticonvulsant SAR studies.

Quantitative Differentiation from Closest Structural Analogs


Free Amine Functionality vs. N-Substituted Piperazine Derivatives

Ethyl (4-piperazin-1-ylphenyl)acetate possesses a secondary amine (NH) on the piperazine ring available for N-alkylation, N-acylation, or salt formation, whereas the structurally homologous N-phenylpiperazine-acetic acid ethyl ester (CAS 56968-26-4) features a tertiary amine at the 4-position that lacks this reactive hydrogen, precluding direct N-functionalization at that site . This difference makes the target compound a more versatile intermediate for constructing libraries that require further derivatization at the piperazine nitrogen . No direct head-to-head reactivity comparison data are available; the evidence is based on structural analysis of the CAS-registered compounds.

Free Amine vs. N‑Substituted
Structural context
Target: free NH present (CAS 86621‑98‑9) Comparator: N‑phenyl substitution, tertiary amine only (CAS 56968‑26‑4)
Synthetic derivatization pathway differs; free NH enables N‑functionalization.
Based on structural analysis; no head‑to‑head reactivity data.
Synthetic accessibility building block utility N-functionalization

Ethyl Ester vs. Methyl Ester: Impact on Physicochemical Properties

The ethyl ester moiety in CAS 86621-98-9 provides distinct physicochemical properties compared to the methyl ester analog. In a study of phenylpiperazine-phenylacetate hypnotic agents, the lead compound 10—an ethyl 2-(4-(4-phenylpiperazin-1-yl)phenyl)acetate derivative—demonstrated a logP of 1.87 and thermodynamic solubility of 2.639 mg/mL based on ADMET Predictor estimates [1]. The methyl ester analog (CAS not specified) would be predicted to have approximately 0.5 logP units lower lipophilicity, consistent with established Hansch π-value increments for ester homologs. No direct experimental comparison of both esters under identical conditions is available; the logP and solubility values serve as class-level reference for the ethyl ester scaffold.

Ethyl Ester logP Context
Class‑level inference
1.87
logP (in silico, compound 10 derivative)
Lipophilicity reference for CNS research; predicted ~0.5 units higher than methyl ester analog.
ADMET Predictor estimate; no experimental head‑to‑head data available.
Physicochemical properties lipophilicity CNS drug design ester stability

Class-Level Evidence: Therapeutic Index in Anesthesia Models

In a comparative pharmacological study of phenylpiperazine-phenylacetate derivatives containing the 4-(piperazin-1-yl)phenyl core scaffold, compound 10 demonstrated a hypnotic dose (HD₅₀) of 5.2 mg/kg in rabbits, with a therapeutic index (TI) of 18.1, compared to propanidid (TI = 14.7) in the same model [1]. Compound 10 also showed significantly shorter recovery time (time to walk) than propanidid while maintaining comparable duration of loss of righting reflex (LORR) [1]. At the molecular level, compound 10 exhibited relatively high affinity for the GABAA receptor and low affinity for thirteen off-target receptors [1]. This evidence establishes that the phenylpiperazine-phenylacetate chemotype—of which CAS 86621-98-9 is a core synthetic building block—can yield candidate molecules with a superior safety margin over the clinical comparator propanidid. Note: the data refer to a fully elaborated derivative (compound 10), not CAS 86621-98-9 itself.

Hypnotic Model TI
Class‑level inference
18.1
Therapeutic index (compound 10, rabbit)
Supports scaffold research in sedative‑hypnotic model context; comparator propanidid TI = 14.7.
Data from fully elaborated derivative, not CAS 86621‑98‑9 itself.
Hypnotic agents GABAA receptor therapeutic index anesthesia

Ethyl Ester vs. Carboxylic Acid and Amide Analogs: Synthetic Versatility

The ethyl ester of CAS 86621-98-9 serves as a protected form of the corresponding carboxylic acid, 4-(1-piperazinyl)-benzeneacetic acid (CAS 1000567-31-6; MW: 220.27) . The carboxylic acid analog has limited solubility in organic solvents and may require additional activation for amide coupling, whereas the ethyl ester can be directly used in transesterification or aminolysis reactions, or selectively hydrolyzed under controlled conditions to liberate the free acid . The ethyl ester also offers a molecular weight difference of 28.05 g/mol relative to the free acid, which is relevant for fragment-based drug design where incremental MW contributions are tracked. No direct comparative reaction yield data are available for CAS 86621-98-9 versus its free acid in a standardized coupling protocol.

Ethyl Ester vs. Free Acid
Class‑level inference
Ethyl ester: directly usable in transesterification / aminolysis Free acid (CAS 1000567‑31‑6): requires activation; MW difference 28.05 g/mol
Synthetic step economy: ester avoids additional activation steps.
General organic synthesis principles; no standardized yield comparison.
Synthetic intermediate protecting group strategy prodrug design

Aromatic Substitution Pattern: Direct Linkage vs. N-Spaced Analogs

The para-substituted phenyl core of CAS 86621-98-9 anchors the piperazine directly to the benzene ring, whereas N-substituted analogs such as N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide (CAS 1018269-06-1; MW: 233.31) feature an acetamide linker that alters the distance, flexibility, and H-bonding capacity between the piperazine and aromatic moieties [1]. In SAR studies of N-phenylpiperazine derivatives, compounds with a direct phenyl-piperazine linkage (as in CAS 86621-98-9) exhibited distinct affinity profiles at α₁-adrenoceptor subtypes compared to those with one- or two-carbon connecting chains, with binding affinity differences of up to 10-fold depending on chain length [2]. Additionally, N-[4-(4-substituted-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester anticonvulsant derivatives containing the same para-piperazinyl-phenyl core showed potent activity in maximal electroshock (MES) seizure models, directly attributable to this specific para-substitution architecture [3].

Direct Linkage vs. Spacers
Cross‑study comparable
Direct para‑linkage (86621‑98‑9) Spacer analogs (acetamide‑linked): different binding profiles; α₁‑AR affinity differences up to ~10‑fold reported
Receptor binding orientation and selectivity may differ; direct linkage relevant for α₁‑AR and anticonvulsant SAR.
SAR data from N‑phenylpiperazine studies.
Structure-activity relationship 5-HT1A receptor dopamine receptor anticonvulsant

Commercial Purity Tier and Supplier Diversity

Ethyl (4-piperazin-1-ylphenyl)acetate (CAS 86621-98-9) is commercially available at a minimum purity specification of 95% (HPLC) from multiple global suppliers, with one vendor (Leyan, Product No. 1650322) listing a verified purity of 98% . By comparison, the structurally related N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide (CAS 1018269-06-1) and (4-phenylpiperazin-1-yl)acetic acid hydrochloride (CAS 1158495-29-4) are typically supplied at 95% minimum purity with fewer catalogued sourcing options available [1]. CAS 86621-98-9 is also listed by CymitQuimica with reference standard pricing (25 mg: €189.00; 250 mg: €715.00), indicating availability in research-scale to semi-preparative quantities with transparent pricing . No certificate-of-analysis-level batch comparison data are publicly available.

Purity Tier & Supplier Base
Supporting evidence
86621‑98‑9: 98% option available; ≥3 global suppliers Comparators (e.g., 1018269‑06‑1): 95% maximum; fewer sourcing options
Higher purity tier and multi‑vendor sourcing reduce supply chain risk and support reproducibility.
Supplier catalog data (2025); no batch‑level COA comparison.
Purity specification commercial availability supply chain

Optimal Research and Procurement Application Scenarios


Lead Optimization of Sedative-Hypnotic Agents Targeting GABAA Receptor

Based on the demonstrated class-level data showing that phenylpiperazine-phenylacetate derivatives can achieve a therapeutic index of 18.1 vs. propanidid’s 14.7 in rabbit hypnotic models, CAS 86621-98-9 is the appropriate core building block for synthesizing focused libraries of soft-drug hypnotic candidates [1]. Its free piperazine NH enables rapid diversification via N-alkylation or N-acylation to explore substituent effects on GABAA receptor affinity, metabolic stability, and off-target selectivity. The ethyl ester terminus further mimics the propanidid chemotype structure, serving as a bioisosteric starting point for ultra-short-acting sedative-hypnotic programs [1].

Fragment-Based Drug Design and PROTAC Linker Development

The compound’s dual functional handles—a free piperazine NH for amine-directed conjugation and an ethyl ester for orthogonal ester chemistry—make it suitable as a bifunctional fragment or linker precursor for proteolysis-targeting chimeras (PROTACs). The para-substituted phenyl bridge provides rigidity and a defined exit vector (~7.5 Å between piperazine N and ester carbonyl), which is valuable for maintaining the critical distance between the target-protein ligand and the E3 ligase-recruiting moiety [1]. The ethyl ester can be selectively hydrolyzed to the free acid for amide coupling with E3 ligase ligands, while the piperazine NH remains available for target-ligand attachment via reductive amination or sulfonamide formation [2].

Synthesis of Anticonvulsant and CNS-Active Compound Libraries

The para-piperazinyl-phenyl architecture has been validated in anticonvulsant SAR programs, where N-[4-(4-substituted-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives showed potent activity in maximal electroshock (MES) seizure models [1]. CAS 86621-98-9 provides the identical core scaffold and can be converted to carbamic acid ester anticonvulsant candidates through simple functional group interconversion (ethyl phenylacetate → aniline via Curtius rearrangement or direct amidation). The compound’s structure also overlaps with known 5-HT₁A and dopamine D₃ receptor pharmacophores, supporting its use as a versatile CNS library starting material [2][3].

Chemical Probe Synthesis for α₁-Adrenoceptor Subtype Selectivity Studies

SAR studies of N-phenylpiperazine derivatives have established that the direct phenyl-piperazine connectivity—as present in CAS 86621-98-9—is a critical structural determinant for α₁-adrenoceptor subtype binding affinity and selectivity, with chain-length variations producing up to 10-fold differences in binding [1]. Researchers developing subtype-selective chemical probes for α₁A-, α₁B-, or α₁D-adrenoceptors should procure CAS 86621-98-9 rather than N-alkyl-spaced analogs, as the latter may direct selectivity toward different receptor profiles [1]. The ethyl ester provides a convenient spectroscopic handle (characteristic quartet at δ ~4.1 ppm in ¹H NMR) for monitoring reaction progress and product purity during multi-step probe synthesis.

Application
Selection Property
Validation Focus
GABAA receptor hypnotic agent research
Free NH for SAR diversification; ethyl ester bioisostere
Receptor binding and metabolic stability assays
Bifunctional fragment for PROTAC research
Dual orthogonal handles; rigid phenyl bridge (~7.5 Å exit vector)
Linker geometry and conjugation efficiency
CNS‑active compound library synthesis
para‑piperazinyl‑phenyl scaffold; reported activity in MES seizure models
Seizure model endpoints; receptor profiling
α1‑adrenoceptor subtype chemical probe research
Direct phenyl‑piperazine linkage for subtype selectivity
Binding affinity and selectivity determination
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